6-Methyl-1-oxaspiro[2.5]octane
Overview
Description
6-Methyl-1-oxaspiro[25]octane is a chemical compound with the molecular formula C8H14O It is characterized by a spirocyclic structure, where a six-membered ring is fused to a three-membered oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-oxaspiro[2.5]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methylcyclohexanone with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques such as distillation and chromatography are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1-oxaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions, often in the presence of a catalyst.
Major Products
Oxidation: Formation of 6-methylcyclohexanone or 6-methylcyclohexanecarboxylic acid.
Reduction: Formation of 6-methylcyclohexanediol.
Substitution: Formation of various functionalized spiro compounds depending on the nucleophile used.
Scientific Research Applications
6-Methyl-1-oxaspiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug discovery and development due to its unique structural properties.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methyl-1-oxaspiro[2.5]octane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to ring-opening and formation of reactive intermediates. These intermediates can then interact with biological molecules, potentially leading to various biological effects. The specific pathways and targets depend on the context of its application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane
- 6-Oxaspiro[2.5]octane-1-carboxylic acid
Uniqueness
6-Methyl-1-oxaspiro[25]octane is unique due to its specific methyl substitution, which can influence its reactivity and interactions compared to other spiro compounds
Properties
IUPAC Name |
6-methyl-1-oxaspiro[2.5]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7-2-4-8(5-3-7)6-9-8/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEHPDHDKIVFDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562230 | |
Record name | 6-Methyl-1-oxaspiro[2.5]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38709-71-6 | |
Record name | 6-Methyl-1-oxaspiro[2.5]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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